

# improving aqueous solubility of remdesivir for in vitro assays

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## Compound of Interest

Compound Name: Remdesivir

Cat. No.: B604916

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## Remdesivir Solubility Technical Support Center

Welcome to the technical support center for improving the aqueous solubility of **remdesivir** for in vitro assays. This resource provides researchers, scientists, and drug development professionals with practical guidance, troubleshooting tips, and detailed protocols to ensure successful and reproducible experiments.

## Frequently Asked Questions (FAQs)

Q1: What is the baseline aqueous solubility of **remdesivir**?

A1: **Remdesivir** is poorly soluble in water. Its aqueous solubility is reported to be approximately 0.028 mg/mL to 0.339 mg/mL at room temperature.<sup>[1][2]</sup> This low solubility presents a significant challenge for preparing stock solutions and working concentrations for in vitro assays.

Q2: Why is **remdesivir** poorly soluble in aqueous solutions?

A2: **Remdesivir** is a crystalline solid with a molecular structure that is not readily hydrated.<sup>[3]</sup> Its solubility is also pH-dependent, with increased solubility observed in acidic conditions (e.g., pH 2).<sup>[3]</sup> However, most in vitro cell-based assays require physiological pH (around 7.4), where **remdesivir** is virtually insoluble.

Q3: What are the most common and effective methods to increase **remdesivir**'s solubility for lab use?

A3: The most common methods involve using organic solvents or complexing agents:

- Dimethyl Sulfoxide (DMSO): DMSO is a highly effective organic solvent for dissolving **remdesivir**. It is the most common solvent for preparing high-concentration stock solutions for in vitro studies.[4][5][6]
- Cyclodextrins: These are cyclic oligosaccharides that encapsulate poorly soluble drugs, forming a more water-soluble complex.[7] Sulfobutylether-beta-cyclodextrin (SBECD) is the excipient used in the FDA-approved intravenous formulation (Veklury™) and can improve aqueous solubility by up to 300-fold.[1][8] Hydroxypropyl-β-cyclodextrin (HPβCD) is another effective solubilizing agent.[9]
- Co-solvents: Formulations using a combination of solvents like DMSO, polyethylene glycol (PEG300), and Tween-80 can also be used to achieve higher solubility.[10]

Q4: What is a cyclodextrin and how does it work to solubilize **remdesivir**?

A4: Cyclodextrins are molecules with a hydrophilic outer surface and a lipophilic inner cavity. They act as "host" molecules, encapsulating the "guest" **remdesivir** molecule within their cavity. This host-guest complex effectively shields the poorly soluble drug from the aqueous environment, resulting in a significantly more soluble formulation.[8][11] The interaction is non-covalent and also involves electrostatic attraction.[8]

## Solubility Data Summary

The following table summarizes the solubility of **remdesivir** in various solvents and formulations, providing a quick reference for selecting the appropriate vehicle for your experiment.

Solvent/Formulation Vehicle	Reported Solubility	Notes	Citation(s)
Water	Insoluble / ~0.028 mg/mL	Virtually insoluble at physiological pH.	[5][12]
DMSO	100 mg/mL (165.95 mM)	Fresh, anhydrous DMSO is recommended as it can be hygroscopic. Sonication may be required.	[5][6][10]
Ethanol	16 mg/mL (26.55 mM)	-	[5]
20% (w/w) Tween-80	3.9 mg/mL	Aqueous solution.	[12]
20% (w/w) PEG-400	3.3 mg/mL	Aqueous solution.	[12]
20% (w/w) SBECD in saline	≥ 2.5 mg/mL	Requires 10% DMSO as a co-solvent.	[10]

## Troubleshooting Guide

Issue: My **remdesivir** precipitated after I diluted my DMSO stock into aqueous cell culture medium.

- Cause: This is a common issue known as "antisolvent precipitation." When a concentrated DMSO stock is diluted into an aqueous buffer or medium, the local concentration of DMSO drops rapidly. If the final concentration of **remdesivir** exceeds its solubility limit in the final DMSO/aqueous mixture, it will precipitate out of solution.
- Solution 1: Check Final DMSO Concentration. Ensure the final concentration of DMSO in your assay does not exceed 0.5%, and preferably stays below 0.1%. Most cell lines can tolerate up to 0.5% DMSO, but it can have biological effects. A lower final DMSO concentration requires a more concentrated initial stock solution or serial dilutions.
- Solution 2: Increase Final Volume/Decrease Drug Concentration. If possible, lower the final working concentration of **remdesivir** in your assay.

- Solution 3: Use a Different Solubilizer. For assays highly sensitive to DMSO, consider using a cyclodextrin-based formulation like SBECD to enhance aqueous solubility.[8]
- Solution 4: Modify Dilution Procedure. When diluting, add the **remdesivir** stock solution to the culture medium drop-wise while vortexing or stirring vigorously. This helps to disperse the drug quickly and can prevent localized high concentrations that lead to precipitation.[13]

Issue: The **remdesivir** powder is not dissolving completely in the solvent.

- Cause: **Remdesivir** is a crystalline solid and can be difficult to dissolve, even in appropriate solvents.[3]
- Solution 1: Use Ultrasonication. Sonicating the solution in a water bath can provide the energy needed to break up the solid particles and facilitate dissolution.[10][14]
- Solution 2: Gentle Warming. Gently warming the solution to 37°C can increase the rate of dissolution. Avoid excessive heat, which could degrade the compound.
- Solution 3: Increase Dissolution Time. Allow the mixture to shake or stir for an extended period. For the lyophilized powder, the standard procedure is to shake for 30 seconds and then let it settle for 2-3 minutes, repeating as necessary until the solution is clear.[15][16]

## Experimental Protocols

### Protocol 1: Preparation of a 10 mM Remdesivir Stock Solution in DMSO

This protocol is suitable for most standard in vitro cell-based assays.

Materials:

- **Remdesivir** powder (MW: 602.58 g/mol )
- Anhydrous, sterile-filtered DMSO
- Sterile microcentrifuge tubes or vials
- Vortex mixer and/or sonicator

#### Procedure:

- Weigh out the required amount of **remdesivir** powder in a sterile vial. For example, to make 1 mL of a 10 mM stock, weigh out 6.03 mg of **remdesivir**.
- Add the appropriate volume of anhydrous DMSO to the vial.
- Vortex the solution vigorously for 1-2 minutes.
- If the powder is not fully dissolved, place the vial in a water bath sonicator and sonicate for 5-10 minutes, or until the solution is clear.[\[10\]](#)
- Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
- Store the stock solution aliquots at -20°C or -80°C for long-term stability.[\[17\]](#)

## Protocol 2: Reconstitution of Lyophilized Remdesivir (Veklury™ Formulation)

This protocol is based on the manufacturer's instructions for the clinical formulation, which contains SBECD as a solubilizer.

#### Materials:

- Vial of **Remdesivir** for Injection, 100 mg, Lyophilized Powder
- 19 mL Sterile Water for Injection (SWFI)
- 20 mL syringe and needle
- 0.9% Sodium Chloride (saline) for further dilution

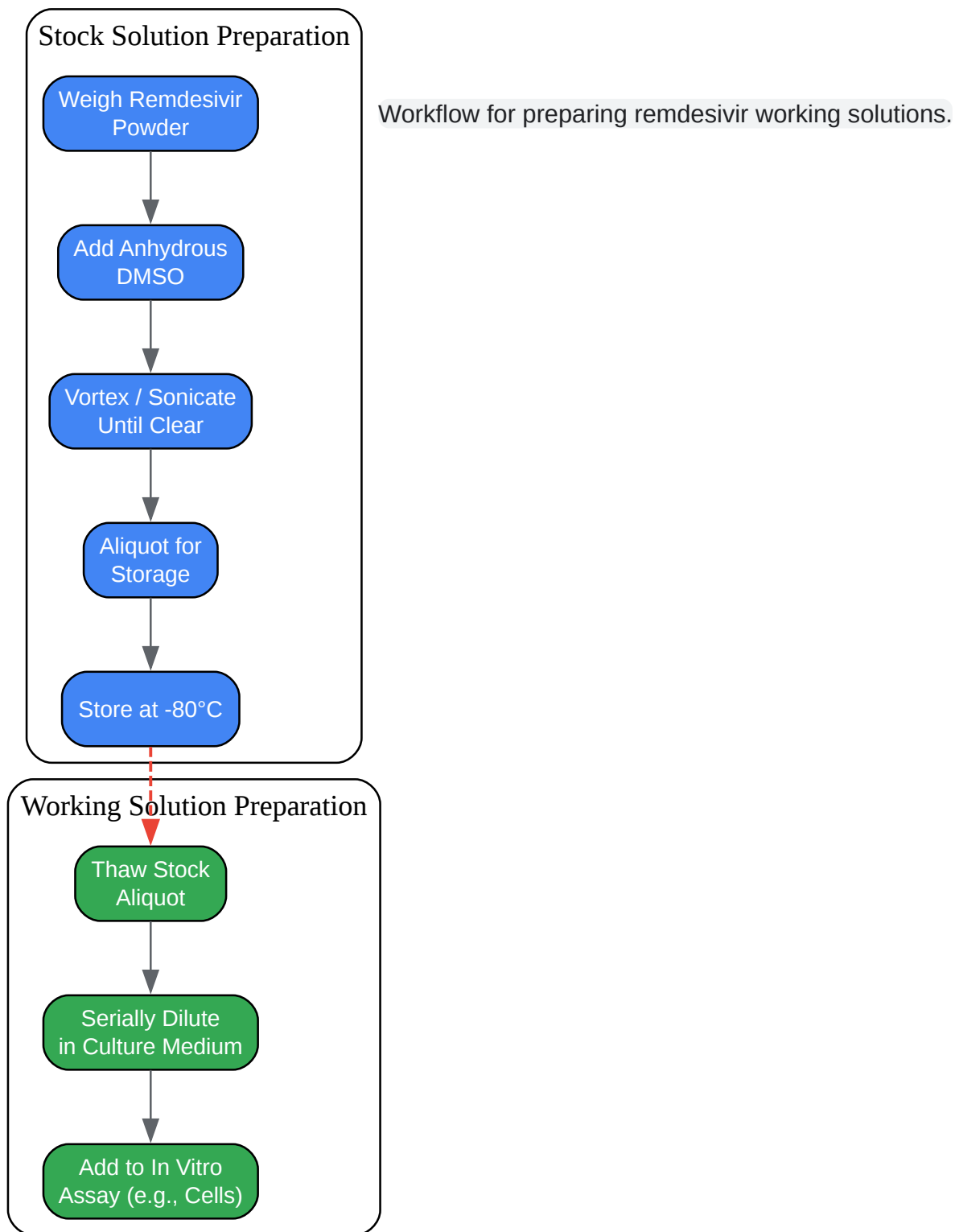
#### Procedure:

- Aseptically inject 19 mL of SWFI into the 100 mg **remdesivir** vial. The vacuum in the vial should pull the water in.[\[15\]](#)

- Immediately shake the vial for 30 seconds.
- Allow the contents to settle for 2-3 minutes. The result should be a clear solution.[18]
- If the powder is not completely dissolved, repeat the shaking and settling steps until a clear solution is obtained.[16]
- This reconstituted solution has a concentration of 5 mg/mL. This solution should be further diluted immediately in 0.9% saline to the final desired concentration for your experiment.[16]

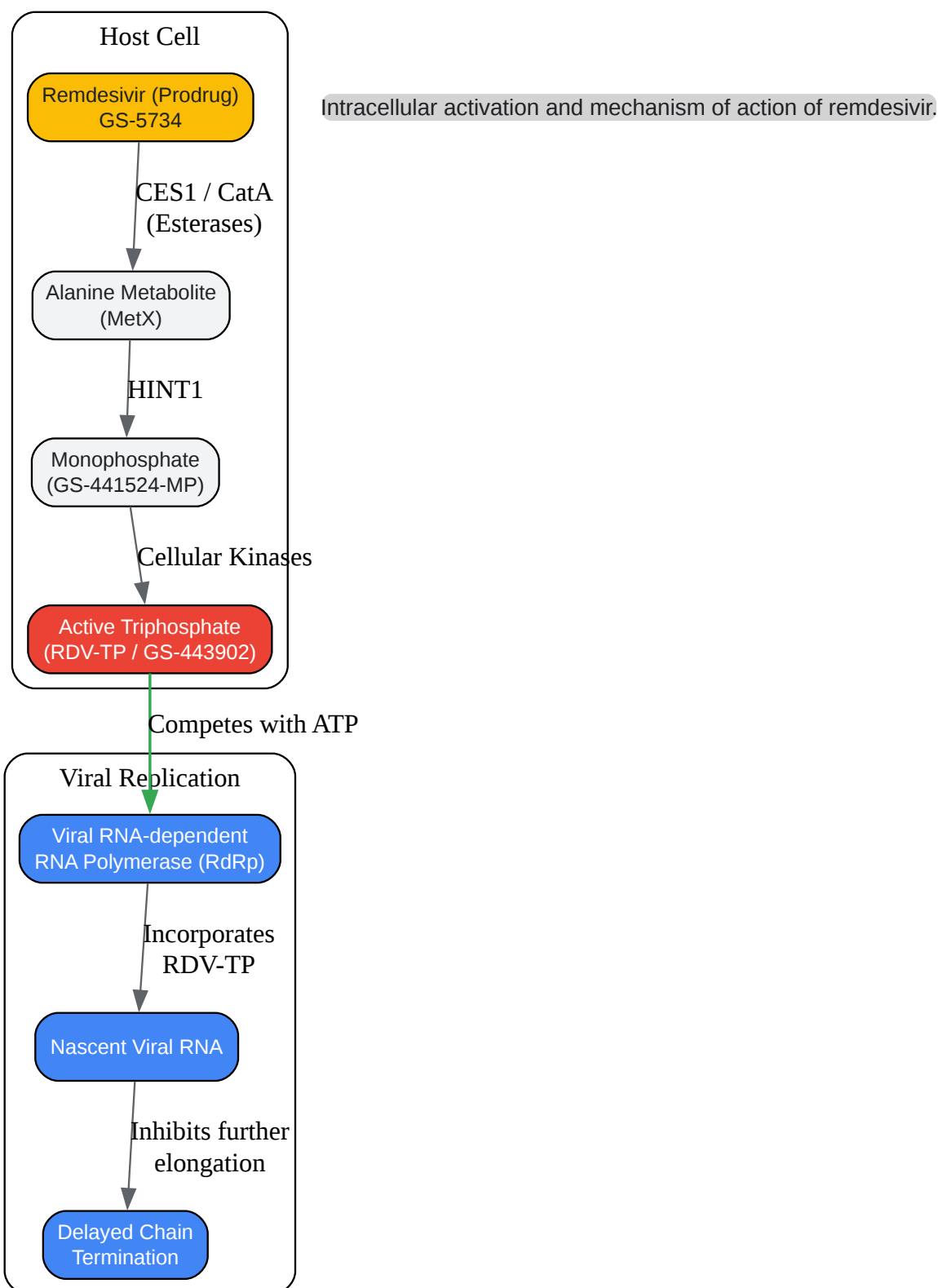
## Visualizations

The following diagrams illustrate key workflows and mechanisms relevant to working with **remdesivir**.



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Caption: Workflow for preparing **remdesivir** working solutions.



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Caption: Intracellular activation and mechanism of action of **remdesivir**.



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